molecular formula C22H17FN6O4 B2416280 1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone CAS No. 1226427-32-2

1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone

Cat. No. B2416280
CAS RN: 1226427-32-2
M. Wt: 448.414
InChI Key: RIFAYWUEYHQQQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone is a useful research compound. Its molecular formula is C22H17FN6O4 and its molecular weight is 448.414. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone and related compounds have been a subject of research in the field of chemistry, particularly in the synthesis and structural characterization of novel compounds. Studies have demonstrated methods for synthesizing such compounds, often focusing on the creation of isostructural compounds with distinct properties. For instance, Kariuki et al. (2021) synthesized and characterized isostructural thiazoles, highlighting the structural features and conformation of the molecules (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Transformations and Reactivity

Research has also delved into the chemical transformations and reactivity of compounds within this chemical class. Didenko, Voronkova, and Shikhaliev (2009) explored the coupling reactions and subsequent transformations of diazonium salts, leading to the formation of pyrazolo[1,5-d][1,2,4]triazines. Their work provides insight into the reactivity and potential applications of these compounds in various chemical processes (Didenko, Voronkova, & Shikhaliev, 2009).

Biological Activity and Potential Applications

Several studies have investigated the biological activity of compounds related to 1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone. For example, El‐Hawash and El-Mallah (1998) synthesized novel pyrazole derivatives and evaluated their anti-inflammatory activity, revealing the potential therapeutic applications of these compounds (El‐Hawash & El-Mallah, 1998).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of pyrazolo[1,5-d][1,2,4]triazines have also been a subject of study. Jones et al. (2006) conducted research on a specific compound within this class, examining its metabolism and potential as a therapeutic agent. This research offers valuable insights into how these compounds are processed within biological systems and their potential therapeutic roles (Jones et al., 2006).

properties

IUPAC Name

5-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN6O4/c1-31-18-8-5-14(9-19(18)32-2)21-25-20(33-27-21)11-28-22(30)17-10-16(26-29(17)12-24-28)13-3-6-15(23)7-4-13/h3-10,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFAYWUEYHQQQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.